3-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline
Description
Properties
Molecular Formula |
C15H11F2N3O2 |
|---|---|
Molecular Weight |
303.26 g/mol |
IUPAC Name |
3-[3-[4-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C15H11F2N3O2/c16-15(17)21-12-6-4-9(5-7-12)13-19-14(22-20-13)10-2-1-3-11(18)8-10/h1-8,15H,18H2 |
InChI Key |
KQTXJOHGOFAOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Amidoxime Intermediate Formation
The synthesis begins with preparing the 4-(difluoromethoxy)phenyl-substituted amidoxime. This step typically involves:
-
Hydroxyamidine Precursor Synthesis : Reaction of 4-(difluoromethoxy)benzonitrile with hydroxylamine under basic conditions (e.g., NaOH/EtOH) to form the amidoxime.
-
Acyl Group Introduction : Treatment with trifluoroacetyl halides (e.g., trifluoroacetyl chloride) or activated carboxylic acids (e.g., via EDC/HOBt coupling) to generate O-acylated amidoximes.
Example Reaction Pathway :
Cyclization to Form the Oxadiazole Core
Cyclization of O-acylated amidoximes under dehydrating conditions yields the 1,2,4-oxadiazole ring:
-
Reagents : Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or TFAA (trifluoroacetic anhydride).
Mechanistic Insight :
The reaction proceeds via intramolecular cyclization, eliminating water to form the heterocyclic ring.
Aniline Substitution and Coupling
The final step introduces the aniline moiety:
-
Nucleophilic Substitution : Reaction of the oxadiazole intermediate with aniline derivatives under basic conditions (e.g., K₂CO₃, DMF, 60°C).
-
Coupling Reagents : HATU or EDC for activating carboxylic acids in cross-coupling reactions.
Table 1: Key Synthetic Steps and Conditions
Reaction Optimization and Challenges
Solvent and Catalyst Selection
Temperature and Time Control
-
Cyclization : Higher temperatures (120°C) reduce reaction time but risk side reactions (e.g., decomposition).
-
Coupling : Room temperature minimizes racemization or hydrolysis of intermediates.
Table 2: Optimization Parameters for Critical Steps
Purification Techniques
-
Crystallization : Ethanol/water mixtures for isolating oxadiazole intermediates.
-
Column Chromatography : Silica gel (EtOAc/hexane) for final coupling products.
Comparative Analysis of Synthetic Routes
Traditional Amidoxime-Acyl Chloride Method
Activated Carboxylic Acid Coupling
-
Advantages : Milder conditions (RT), compatible with sensitive groups.
-
Limitations : Requires expensive coupling reagents (e.g., HATU).
Table 3: Comparative Yields for Key Methods
| Method | Acylation Agent | Cyclization Agent | Final Yield (%) |
|---|---|---|---|
| Amidoxime + CF₃COCl | CF₃COCl | POCl₃ | 60–70 |
| Amidoxime + EDC/HOBt | Benzoyl chloride | TFAA | 70–80 |
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Scientific Research Applications
Pharmaceutical Applications
The compound's unique structure contributes to its diverse biological activities, making it a candidate for various pharmaceutical applications:
-
Anticancer Activity :
- Compounds containing oxadiazole rings have been extensively studied for their anticancer properties. For instance, derivatives of oxadiazoles have shown cytotoxic effects against glioblastoma cell lines, indicating potential as anti-cancer agents .
- A study on similar oxadiazole compounds revealed significant apoptosis in cancer cells, suggesting that 3-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline may exhibit comparable effects .
- Antidiabetic Effects :
- Antimicrobial Properties :
Agrochemical Applications
The unique properties of this compound also make it suitable for agrochemical applications:
-
Pesticide Development :
- The compound's biological activity could be harnessed to develop new pesticides or herbicides, targeting specific pests while minimizing environmental impact.
-
Plant Growth Regulators :
- Research into similar compounds suggests potential use as plant growth regulators, enhancing crop yields and resistance to diseases.
Case Study 1: Anticancer Efficacy
In vitro studies on similar oxadiazole compounds demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives were tested against LN229 glioblastoma cells and showed promising results in inducing apoptosis through DNA damage mechanisms .
Case Study 2: Antidiabetic Activity
In vivo studies using genetically modified Drosophila melanogaster models indicated that certain oxadiazole derivatives effectively lowered glucose levels. This suggests that this compound may also possess similar antidiabetic properties worth exploring further .
Mechanism of Action
The mechanism of action of 3-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Oxadiazole Derivatives
Structural and Functional Group Variations
The biological activity and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent patterns. Below is a comparative analysis (Table 1):
Table 1: Key Structural Analogs and Their Properties
Key Findings from Comparative Studies
Electron-Withdrawing Groups Enhance Potency: The trifluoromethylphenoxy analog (MIC = 2 μg/mL against MRSA) highlights the role of electron-withdrawing groups in improving antibacterial activity (). Chlorophenyl derivatives () may exhibit similar trends, though specific data is lacking.
Substituent Position Matters :
- The meta-difluoromethoxy isomer () likely has reduced activity compared to para-substituted analogs due to steric and electronic mismatches with target enzymes.
Aniline Modifications Influence Solubility :
Discussion of Research Implications
Biological Activity
3-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline, with the CAS number 1779133-70-8, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 303.26 g/mol. The structural components include a difluoromethoxy group and an oxadiazole ring, which are critical for its biological activity.
Antitumor Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antitumor activity. For example, derivatives similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that oxadiazole derivatives inhibited the growth of human breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through in vitro assays. It was found to reduce pro-inflammatory cytokine production in activated macrophages, suggesting a mechanism that could be beneficial for treating inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies involving various bacterial strains, it exhibited notable inhibitory effects, indicating potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the difluoromethoxy group significantly affect the biological activity of the compound. For instance, variations in the substituents on the phenyl ring can enhance or diminish its efficacy against specific biological targets. This highlights the importance of careful structural optimization in drug design .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in cytokine production | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Antitumor Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was attributed to apoptosis induction through mitochondrial pathway activation.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments showed that this compound inhibited TNF-alpha production in LPS-stimulated macrophages by interfering with NF-kB signaling pathways. This suggests a promising approach for developing anti-inflammatory therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-(3-(4-(difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves a multi-step approach. First, a nitrile intermediate is reacted with hydroxylamine to form an amidoxime. Subsequent cyclization with activated carboxylic acid derivatives (e.g., 4-(difluoromethoxy)benzoyl chloride) forms the 1,2,4-oxadiazole core. The aniline group is introduced via Buchwald-Hartwig amination or reduction of a nitro precursor. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol . Key intermediates should be verified via -NMR and LC-MS to ensure regioselectivity and purity.
Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?
- Methodological Answer :
- -NMR : The aniline NH protons appear as a broad singlet (~5.0–5.5 ppm). The difluoromethoxy group (-OCFH) shows a distinct triplet (δ ~6.8–7.2 ppm, ).
- -NMR : Two doublets (δ ~-80 to -85 ppm) confirm the difluoromethoxy moiety.
- LC-MS : The molecular ion peak [M+H] should align with the calculated molecular weight (CHFNO: 327.08 g/mol). IR spectroscopy can validate the oxadiazole ring (C=N stretch at ~1600 cm) .
Q. What are the solubility profiles of this compound, and how do they influence in vitro assays?
- Methodological Answer : The compound is lipophilic (logP ~3.5 predicted) with poor aqueous solubility (<10 µM). For cellular assays, dissolve in DMSO (≤0.1% final concentration) and confirm stability via HPLC. Use surfactants (e.g., Tween-80) or cyclodextrins for in vivo studies to enhance bioavailability .
Advanced Research Questions
Q. How can contradictions in reported biological activity (e.g., target selectivity vs. off-target effects) be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, concentration ranges). Use orthogonal assays:
- Competitive binding assays (e.g., SPR, ITC) to quantify affinity for primary targets (e.g., voltage-gated sodium channels ).
- Proteome-wide profiling (e.g., CETSA) to identify off-target interactions.
- Validate in vivo using knock-out models to isolate mechanism-specific effects .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., sodium channels PDB: 6AGF). Focus on the oxadiazole ring’s π-π stacking and hydrogen-bonding potential.
- MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) to assess binding mode consistency.
- QSAR models : Train on analogs with known activity to predict IC values and optimize substituents .
Q. What are the challenges in formulating this compound for sustained-release delivery?
- Methodological Answer : The compound’s hydrophobicity complicates formulation. Strategies include:
- Nanoparticulate systems : Use PLGA or lipid nanoparticles (size <200 nm, PDI <0.2) to enhance dissolution.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve water solubility.
- In vitro release studies : Use dialysis bags (PBS, pH 7.4, 37°C) to monitor release kinetics over 72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
